molecular formula C21H21AuClP B2488179 Chloro[tri(o-tolyl)phosphine]gold(I) CAS No. 83076-07-7

Chloro[tri(o-tolyl)phosphine]gold(I)

Cat. No.: B2488179
CAS No.: 83076-07-7
M. Wt: 536.79
InChI Key: VECXLHSTZNCQLD-UHFFFAOYSA-M
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Description

Chloro[tri(o-tolyl)phosphine]gold(I), also known as [Tri(2-methylphenyl)phosphine]gold(I) chloride, is a chemical compound with the molecular formula C21H21AuClP. It is a gold(I) complex featuring a phosphine ligand substituted with three o-tolyl groups. This compound is known for its applications in catalysis, particularly in organic synthesis reactions .

Mechanism of Action

Target of Action

Chloro[tri(o-tolyl)phosphine]gold(I) is a gold catalyst . It primarily targets unsaturated organic compounds and is involved in reactions with unsaturated dimolybdenum anions .

Mode of Action

This compound acts as a catalyst in various chemical reactions . It facilitates the alkylation of silyl enol ethers with orthoalkynylbenzoic acid esters . It also promotes the cycloisomerization and cyclization of 1,6-enynes . Furthermore, it is involved in a tandem [3,3]-sigmatropic rearrangement-cycloisomerization cascade and the cycloaddition of enyne derivatives with aryl alkynes or alkenes .

Biochemical Pathways

It is known to be involved in the formation of gold(i) acetylide complexes and heterometallic gold(I)-rhenium(I) alkynyl complexes .

Pharmacokinetics

It is known that the compound is very hygroscopic and decomposes slowly at room temperature . Therefore, it should be stored in an inert atmosphere at temperatures below -10 °C .

Result of Action

The result of the action of Chloro[tri(o-tolyl)phosphine]gold(I) is the facilitation of various chemical reactions . It enables the formation of new compounds through alkylation, cycloisomerization, cyclization, sigmatropic rearrangement, and cycloaddition .

Action Environment

The efficacy and stability of Chloro[tri(o-tolyl)phosphine]gold(I) are influenced by environmental factors. It is sensitive to moisture and heat , and thus, it requires specific storage conditions for stability . The compound is stored under nitrogen to provide an inert atmosphere , and it is protected from light .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro[tri(o-tolyl)phosphine]gold(I) is typically synthesized by reacting gold(I) chloride with tri(o-tolyl)phosphine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or ethanol. The reaction conditions often involve room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for Chloro[tri(o-tolyl)phosphine]gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes maintaining strict control over reaction conditions and using high-purity reagents to ensure the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Chloro[tri(o-tolyl)phosphine]gold(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Chloro[tri(o-tolyl)phosphine]gold(I) include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield new gold(I) complexes, while oxidation reactions can produce gold(III) complexes .

Scientific Research Applications

Chloro[tri(o-tolyl)phosphine]gold(I) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro[tri(o-tolyl)phosphine]gold(I) is unique due to the presence of o-tolyl groups, which can influence the steric and electronic properties of the compound. This can affect its reactivity and selectivity in catalytic applications compared to similar compounds with different ligands .

Properties

IUPAC Name

chlorogold;tris(2-methylphenyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21P.Au.ClH/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;/h4-15H,1-3H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECXLHSTZNCQLD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Au]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21AuClP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83076-07-7
Record name 83076-07-7
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